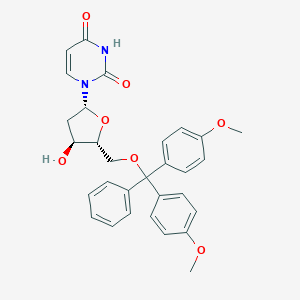

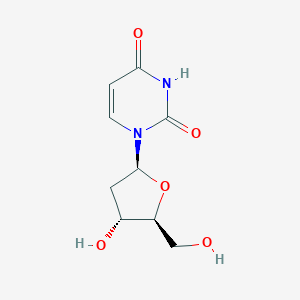

![molecular formula C10H12N2O B150758 (1,2-二甲基-1H-苯并[d]咪唑-5-基)甲醇 CAS No. 4589-66-6](/img/structure/B150758.png)

(1,2-二甲基-1H-苯并[d]咪唑-5-基)甲醇

描述

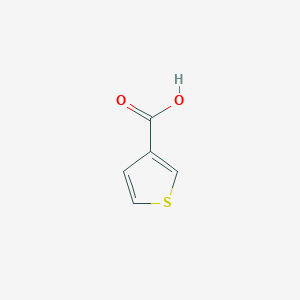

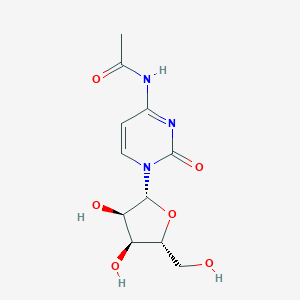

“(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol” is a chemical compound with the CAS Number: 4589-66-6 and a molecular weight of 176.22 . It is a solid substance .

Molecular Structure Analysis

Imidazole, the core structure of “(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

While specific chemical reactions involving “(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol” are not available, imidazole derivatives have been reported to show a broad range of chemical and biological properties .

Physical And Chemical Properties Analysis

“(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol” is a solid substance . More specific physical and chemical properties were not found in the search results.

科学研究应用

Pharmaceutical Applications

Benzimidazole derivatives like the one are widely used in medicine. They serve as core structures for drugs such as Albendazole and Bendamustine, which are used for treating infections and cancer, respectively .

Bioimaging and Photovoltaics

These compounds can also be utilized as optical sensors for bioimaging, aiding in medical diagnostics and research. Additionally, they have applications in photovoltaics, contributing to the development of solar energy technologies .

Antimicrobial Agents

Some benzimidazole derivatives exhibit antimicrobial activity, making them potential candidates for developing new antibiotics to combat antibiotic-resistant bacteria .

Chemical Signaling Blockers

In medical research, these compounds can block specific chemical signals, leading to reduced transcription of genes associated with disease processes .

Molecular Magnets

Certain materials prepared from benzimidazole methanols act as single-molecule magnets, which have potential applications in quantum computing and data storage .

Catalysts for Water Electro-Oxidation

They can also serve as catalysts for water electro-oxidation, an important reaction in the field of sustainable energy production .

Fluorophores and Near-Infrared Dyes

These compounds are used to create red-emitting fluorophores and near-infrared dyes with high quantum yields, useful in various imaging technologies .

Metal–Organic Frameworks (MOFs)

Benzimidazole-based MOFs have garnered interest due to their structural versatility and controlled porosity, finding uses in industrial and scientific applications .

安全和危害

The safety information available indicates that “(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol” has the hazard statements H302, H315, H319, H332, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

未来方向

作用机制

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets such as bromodomain and extra-terminal domain (BET) family proteins and PqsR , which play significant roles in transcription initiation and elongation, and signal reception, respectively.

Mode of Action

For instance, some imidazole derivatives can inhibit BET bromodomains, which bind to acetylated-lysine residues in histones and recruit protein complexes to promote transcription initiation and elongation . Others can block AQ signal reception at the level of PqsR, leading to a reduced transcription of certain genes .

Biochemical Pathways

Given the known targets of imidazole derivatives, it can be inferred that this compound may affect pathways related totranscription initiation and elongation and signal reception . These pathways can have downstream effects on various cellular processes, including gene expression and cellular communication.

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and is highly soluble in water and other polar solvents . This suggests that it could potentially have good bioavailability, but further studies would be needed to confirm this.

Result of Action

Based on the known actions of imidazole derivatives, it can be inferred that this compound may have effects ongene expression and cellular communication .

Action Environment

It’s known that the compound is stable under dry conditions and at temperatures between 2-8°c . This suggests that environmental factors such as humidity and temperature could potentially influence the compound’s action and stability.

属性

IUPAC Name |

(1,2-dimethylbenzimidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-11-9-5-8(6-13)3-4-10(9)12(7)2/h3-5,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWCONPNVHZPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388188 | |

| Record name | (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol | |

CAS RN |

4589-66-6 | |

| Record name | (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

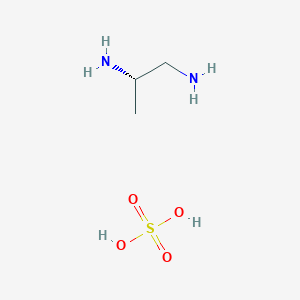

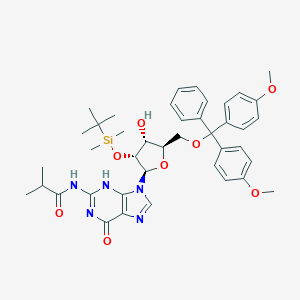

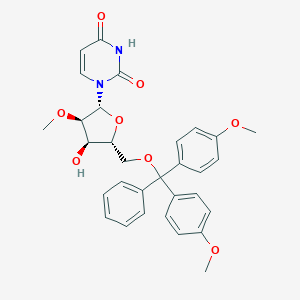

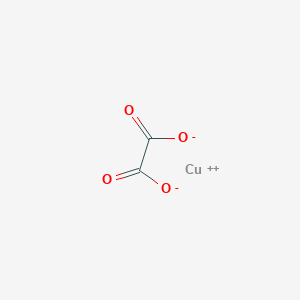

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。